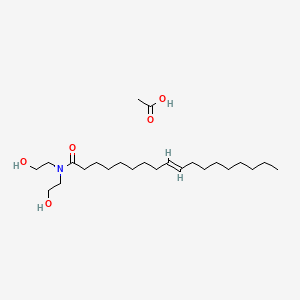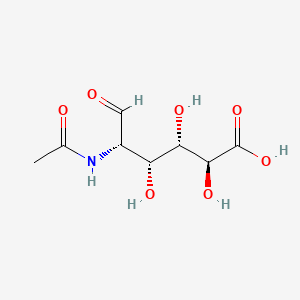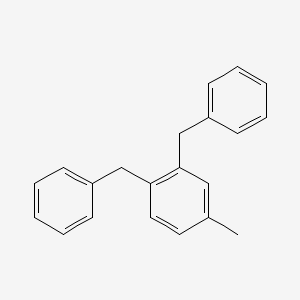
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is an ester compound derived from the reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate typically involves the esterification reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the original alcohol and acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols and acids.
Substitution: Results in the formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations and as an excipient in pharmaceuticals.
Industry: Utilized in the production of high-gloss coatings, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, leading to the release of palmitic acid and 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A precursor to the ester, used in the synthesis of various chemical products.
Palmitic Acid: A fatty acid that reacts with 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol to form the ester.
Trimethylolpropane: A similar compound with three hydroxyl groups, used in the production of alkyd resins and coatings.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl palmitate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes and its role as a substrate for lipases make it particularly valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
68818-56-4 |
|---|---|
Molekularformel |
C38H74O5 |
Molekulargewicht |
611.0 g/mol |
IUPAC-Name |
[2-(hexadecanoyloxymethyl)-2-(hydroxymethyl)butyl] hexadecanoate |
InChI |
InChI=1S/C38H74O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(40)42-34-38(6-3,33-39)35-43-37(41)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-35H2,1-3H3 |
InChI-Schlüssel |
AEFIQWRWYCOYPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


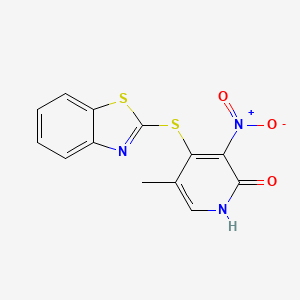
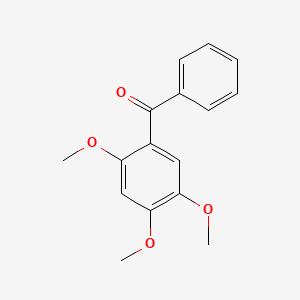
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
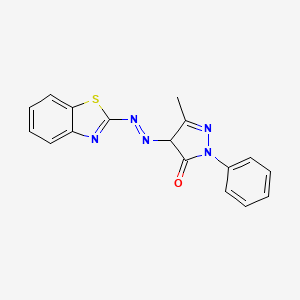

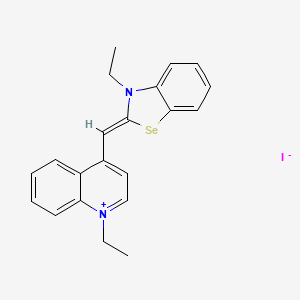
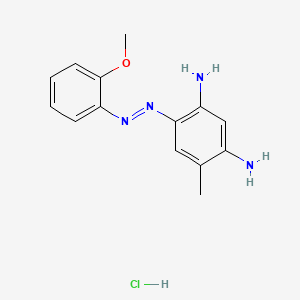

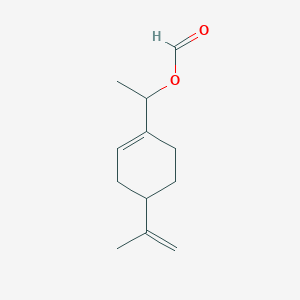

![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
